molecular formula C8H10ClN3O3S B14315091 Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester CAS No. 107811-11-0

Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester

Cat. No.: B14315091
CAS No.: 107811-11-0
M. Wt: 263.70 g/mol
InChI Key: VZPPHXOISYEFOZ-UHFFFAOYSA-N
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Description

Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester typically involves the reaction of succinamic acid with 2-chloroethyl isocyanate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives .

Scientific Research Applications

Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester involves its interaction with cellular components. The thiadiazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells . The compound may also inhibit enzymes involved in DNA synthesis, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent biological activities and potential therapeutic applications .

Properties

CAS No.

107811-11-0

Molecular Formula

C8H10ClN3O3S

Molecular Weight

263.70 g/mol

IUPAC Name

2-chloroethyl 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoate

InChI

InChI=1S/C8H10ClN3O3S/c9-3-4-15-7(14)2-1-6(13)11-8-12-10-5-16-8/h5H,1-4H2,(H,11,12,13)

InChI Key

VZPPHXOISYEFOZ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)NC(=O)CCC(=O)OCCCl

Origin of Product

United States

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